![molecular formula C18H20ClNO2S B5852308 N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential building blocks for DNA replication. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of ribonucleotide reductase. In animal models of inflammation, it has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its effectiveness in vivo and to identify potential synergistic effects with other anti-cancer drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has shown promise in animal models of inflammation and neurodegenerative disorders, and further studies are needed to determine its potential therapeutic applications in these areas. Finally, research is needed to identify ways to improve the solubility and bioavailability of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, which could increase its effectiveness as a therapeutic agent.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-chloro-2'-methoxybenzophenone with thiosemicarbazide to form N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethylphenyl)thiocarbamoyl]thiourea. This compound is then treated with acetic anhydride to obtain the final product, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-6-13(2)8-14(7-12)10-23-11-18(21)20-16-9-15(19)4-5-17(16)22-3/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWPVZPSGMRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

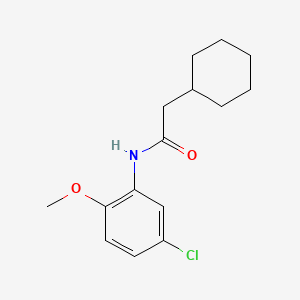
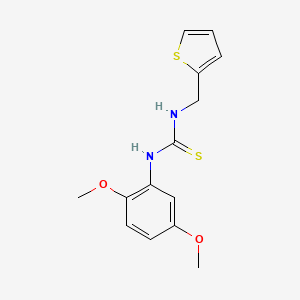
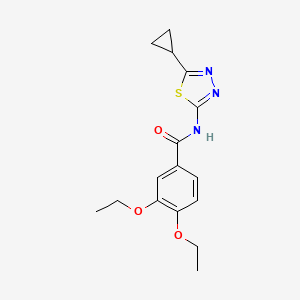

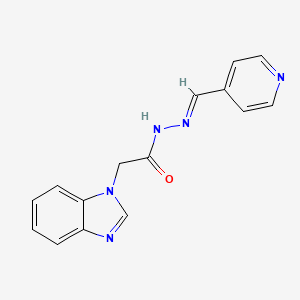
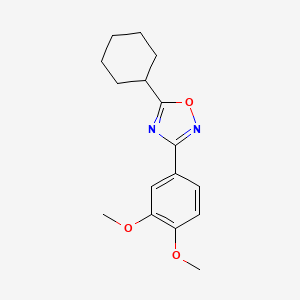


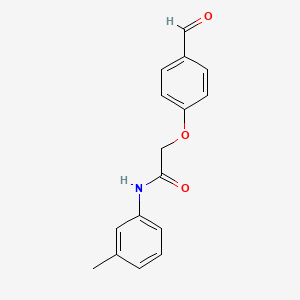
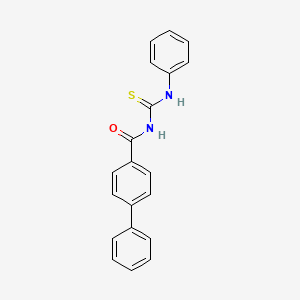

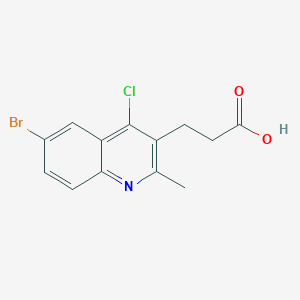

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)